Sodium naphthenate

Descripción

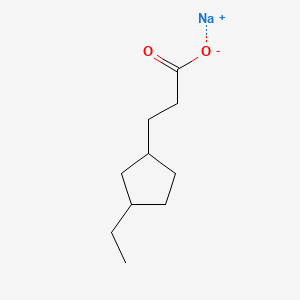

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSJSRIUULBTSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873022 | |

| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium naphthenate appears as white paste to clear, dark brown liquid (NTP, 1999). The sodium salts of any one or of a mixture of a group of saturated fatty acids derived from petroleum. | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.059 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61790-13-4, 1135335-98-6 | |

| Record name | SODIUM NAPHTHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium naphthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(3-ethylcyclopentyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthenic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Complex Chemical Landscape of Sodium Naphthenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium naphthenate, the salt of naphthenic acids, is a complex mixture of cycloaliphatic and other carboxylic acids. Its intricate and variable composition, dictated by its petroleum origin, presents both challenges and opportunities in various scientific and industrial applications. This technical guide provides a detailed exploration of the chemical makeup of this compound, including quantitative data on its composition and a review of the experimental protocols used for its characterization.

General Chemical Composition

This compound is not a single chemical entity but rather a complex amalgam of the sodium salts of naphthenic acids.[1] These acids are primarily derived from the caustic extraction of petroleum distillates such as kerosene and diesel.[1][2] The underlying naphthenic acids are a diverse group of carboxylic acids with the general formula CnH2n-zO2, where 'n' represents the number of carbon atoms and 'z' denotes the hydrogen deficiency due to the presence of ring structures.[3][4]

The 'z' value is a critical descriptor of the molecular structure:

-

z = 0: Saturated, acyclic acids

-

z = 2: Monocyclic acids (e.g., cyclopentyl and cyclohexyl derivatives)

-

z = 4: Bicyclic acids

-

z = 6: Tricyclic acids

While the core of this compound's composition is cycloaliphatic carboxylic acids, it also contains straight-chain and branched aliphatic acids, as well as aromatic acids.[3] In some commercial naphthenic acid mixtures, the combined aliphatic and aromatic acid content can exceed 50%.[3] The molecular weight of the constituent acids typically ranges from 120 to over 700 atomic mass units.[3]

Quantitative Compositional Analysis

The precise quantitative composition of this compound can vary significantly depending on the crude oil source and the refining process. However, analysis of commercial samples has provided insights into the typical distribution of its components.

Table 1: Typical Distribution of Acid Classes in Naphthenic Acids

| Acid Class | 'z' Value | Predominant Carbon Number Range | Approximate Percentage in Oils |

| Acyclic | 0 | 12-19 | Part of >70% (with monocyclic)[5] |

| Monocyclic (Cyclopentyl/Cyclohexyl) | -2 | 12-19 | Approx. 95%[5] |

| Bicyclic | -4 | 9-16 | Variable[5] |

| Tricyclic | -6 | Variable | Variable[5] |

| Tetracyclic | -8 | Variable | Variable[5] |

Table 2: Composition of a Commercial this compound Sample

| Component Characteristic | Value |

| Predominant Carbon Number (n) Range | 13-18 (comprising 77% of acids)[1] |

| Abundant 'z' Families | 0, -2, -4 (evenly distributed)[1] |

Structural Elucidation and Experimental Protocols

The characterization of the complex mixture that constitutes this compound necessitates a suite of advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the detailed analysis of naphthenic acids. Due to the low volatility of the acids, a derivatization step is typically required.

Experimental Protocol: GC-MS Analysis with Derivatization

-

Sample Preparation:

-

Acidify the this compound solution to convert the salts back to their corresponding naphthenic acids.

-

Perform a liquid-liquid extraction of the naphthenic acids using an appropriate organic solvent (e.g., methylene chloride).[6]

-

Concentrate the organic extract.

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature gradient to separate the various naphthenic acid esters based on their boiling points and column interactions.

-

The separated components are then introduced into a mass spectrometer for ionization and detection.

-

Selected Ion Monitoring (SIM) can be used to target specific ions characteristic of naphthenic acid derivatives for enhanced sensitivity and specificity.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the qualitative analysis of this compound, primarily for the identification of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

For solid this compound, a small amount of the powder is placed directly on the ATR crystal.

-

For liquid samples, a drop is applied to the crystal.

-

-

Data Acquisition:

-

The infrared spectrum is recorded. Characteristic absorption bands for naphthenic acids include a broad O-H stretch and a strong C=O stretch from the carboxylic acid group.[9] In the case of this compound, the carboxylate (COO-) symmetric and asymmetric stretching vibrations will be prominent.

-

Advanced Analytical Techniques

For a more comprehensive characterization, more advanced techniques are often employed:

-

Electrospray Ionization-Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for the analysis of polar and thermally labile molecules like naphthenic acids, often providing molecular weight information with minimal fragmentation.

-

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS): This powerful technique offers significantly enhanced separation capacity, allowing for the resolution of highly complex mixtures and the identification of a greater number of individual components.[10][11]

Production and Analysis Workflow

The following diagram illustrates the typical workflow from the extraction of naphthenic acids to the analytical characterization of this compound.

Caption: Production and analysis workflow for this compound.

Logical Relationship of Naphthenic Acid Components

The following diagram illustrates the hierarchical and overlapping nature of the components within the broad classification of naphthenic acids.

Caption: Classification of naphthenic acid components.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Assessment - Commercial naphthenic acids group - Canada.ca [canada.ca]

- 3. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 4. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS 61790-13-4 | For Research [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques: study of technical mixtures - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Sodium Naphthenate in Emulsion Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium naphthenate, the sodium salt of naphthenic acids, plays a crucial role in the stabilization of emulsions, particularly in the petroleum industry where it contributes to the stability of water-in-oil emulsions. Its amphiphilic nature, arising from a hydrophilic carboxylate head group and a hydrophobic cycloaliphatic tail, allows it to adsorb at the oil-water interface, thereby reducing interfacial tension and creating a protective film around dispersed droplets. This guide provides a comprehensive overview of the mechanisms by which this compound stabilizes emulsions, supported by quantitative data and detailed experimental protocols for characterization.

Core Stabilization Mechanisms

The stabilizing action of this compound is a multifaceted process involving several key mechanisms acting in concert to prevent droplet coalescence and phase separation.

Reduction of Interfacial Tension (IFT)

This compound, as a surfactant, preferentially partitions to the oil-water interface. This adsorption lowers the free energy of the system, resulting in a significant reduction in interfacial tension. A lower IFT facilitates the formation of smaller droplets during emulsification and reduces the thermodynamic driving force for droplet coalescence.

Formation of a Protective Interfacial Film

Upon adsorption at the oil-water interface, this compound molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This arrangement leads to the formation of a condensed, viscoelastic film around the dispersed droplets. This film acts as a mechanical barrier, hindering close approach and coalescence of droplets.

Electrostatic Repulsion

The carboxylate head groups of this compound are anionic, imparting a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between adjacent droplets, further contributing to the stability of the emulsion by preventing flocculation and subsequent coalescence. The magnitude of this repulsion is influenced by the pH and ionic strength of the aqueous phase.

Formation of Liquid Crystalline Structures

Under certain conditions of concentration and temperature, sodium naphthenates can self-assemble into highly ordered structures, such as lamellar liquid crystals, at the oil-water interface.[1] These multi-layered structures can create a robust and highly effective barrier against droplet coalescence, leading to exceptionally stable emulsions.[1]

Quantitative Data on this compound Performance

The following tables summarize key quantitative parameters related to the performance of this compound and naphthenic acids as emulsion stabilizers. It is important to note that "naphthenic acids" represent a complex mixture of compounds, and their properties can vary.

Table 1: Critical Micelle Concentration (CMC) of Naphthenic Acids

| Parameter | Value | Conditions | Source |

| CMC Range | 10⁻⁴ - 10⁻² M | Aqueous solution | [2] |

Table 2: Interfacial Tension (IFT) of Naphthenic Acids at the Oil-Water Interface

| Naphthenic Acid Concentration (mM) | pH | Interfacial Tension (mN/m) | Oil Phase | Aqueous Phase | Source |

| 0.0050 - 0.010 | 9.0 | Reduction of ~40 | Toluene-Hexadecane (1:9 vol) | Water | [3] |

| Not Specified | 5.6 | Higher than at pH 9.0 | Toluene-Hexadecane (1:9 vol) | Water | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the performance of this compound as an emulsion stabilizer are provided below.

Pendant Drop Tensiometry for Interfacial Tension Measurement

Objective: To measure the interfacial tension between an oil phase and an aqueous solution of this compound.

Apparatus:

-

Optical tensiometer with a high-resolution camera

-

Syringe with a needle of known diameter

-

Cuvette to hold the bulk liquid phase

-

Light source

-

Image analysis software

Procedure:

-

Prepare aqueous solutions of this compound at various concentrations.

-

Fill the cuvette with the oil phase (e.g., n-heptane).

-

Fill the syringe with the aqueous this compound solution.

-

Carefully immerse the needle tip into the oil phase within the cuvette.

-

Dispense a small droplet of the aqueous solution from the needle tip. The droplet will hang from the needle due to interfacial tension.

-

The camera captures a high-resolution image of the droplet profile.

-

The software analyzes the shape of the pendant drop, fitting it to the Young-Laplace equation, which relates the shape of the drop to the interfacial tension, the density difference between the two phases, and gravity.[4][5]

-

The interfacial tension is calculated from the best fit of the equation to the droplet shape.[4]

-

Measurements are typically repeated to ensure accuracy and reproducibility.

Dynamic Light Scattering (DLS) for Droplet Size Analysis

Objective: To measure the size distribution of droplets in a this compound-stabilized emulsion over time.

Apparatus:

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes for sample analysis

-

Emulsification equipment (e.g., homogenizer, sonicator)

Procedure:

-

Prepare an oil-in-water emulsion stabilized by a known concentration of this compound using a suitable emulsification method.

-

Dilute a small aliquot of the emulsion with the continuous phase (water) to a concentration suitable for DLS analysis, ensuring the sample is not too turbid.

-

Transfer the diluted sample to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument.

-

A laser beam is passed through the sample, and the scattered light from the droplets is detected at a specific angle.

-

The instrument measures the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the droplets.

-

The software analyzes these fluctuations to calculate the diffusion coefficient of the droplets, which is then used to determine the hydrodynamic radius of the droplets via the Stokes-Einstein equation.

-

The measurement is repeated at different time intervals to monitor changes in droplet size, providing an indication of emulsion stability (i.e., coalescence or Ostwald ripening).

Zeta Potential Measurement

Objective: To determine the surface charge of oil droplets stabilized by this compound.

Apparatus:

-

Zeta potential analyzer (typically combined with a DLS instrument)

-

Specialized electrophoresis cells

Procedure:

-

Prepare the emulsion as described for DLS analysis.

-

Load the sample into the electrophoresis cell of the zeta potential analyzer.

-

An electric field is applied across the sample.

-

The charged droplets migrate towards the electrode of opposite polarity.

-

The instrument measures the velocity of the droplets using a laser-based technique (Laser Doppler Velocimetry).

-

The electrophoretic mobility is calculated from the droplet velocity and the applied electric field.

-

The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. A more negative zeta potential generally indicates greater electrostatic repulsion and potentially higher emulsion stability.[6]

Langmuir Trough for Interfacial Film Characterization

Objective: To study the properties of the monomolecular film formed by this compound at the air-water or oil-water interface.

Apparatus:

-

Langmuir trough

-

Movable barriers

-

Wilhelmy plate or other surface pressure sensor

-

Microbalance

Procedure:

-

The trough is filled with a subphase (e.g., pure water or an aqueous solution).

-

A solution of this compound in a volatile, water-insoluble solvent is carefully spread onto the surface of the subphase.

-

The solvent is allowed to evaporate, leaving a monolayer of this compound molecules at the interface.

-

The movable barriers are used to compress the monolayer, reducing the area per molecule.

-

The surface pressure, which is the reduction in surface tension caused by the monolayer, is continuously measured by the Wilhelmy plate connected to a microbalance.[7]

-

A surface pressure-area (π-A) isotherm is generated by plotting the surface pressure as a function of the area per molecule.

-

The π-A isotherm provides valuable information about the phase behavior, compressibility, and stability of the interfacial film.[8]

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows described in this guide.

Caption: Molecular structure and orientation of this compound.

Caption: Key mechanisms of emulsion stabilization by this compound.

Caption: Experimental workflow for characterizing emulsion stabilization.

Conclusion

This compound is a potent emulsion stabilizer due to its ability to significantly reduce interfacial tension, form a protective viscoelastic film, induce electrostatic repulsion between droplets, and potentially form stabilizing liquid crystalline structures at the oil-water interface. A thorough understanding of these mechanisms, supported by quantitative characterization using techniques such as pendant drop tensiometry, dynamic light scattering, zeta potential measurement, and Langmuir trough analysis, is essential for the effective formulation and control of emulsions in various industrial and pharmaceutical applications. This guide provides a foundational understanding and practical methodologies for researchers and professionals working in these fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biolinscientific.com [biolinscientific.com]

- 5. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 6. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. nanoscience.com [nanoscience.com]

- 8. d-nb.info [d-nb.info]

A Technical Guide to the Physical and Chemical Properties of Sodium Naphthenate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium naphthenates are the sodium salts of naphthenic acids, a complex mixture of cycloaliphatic carboxylic acids derived from petroleum.[1][2] These compounds are notable for their surfactant properties and have a range of industrial applications, including use as detergents, emulsifiers, and intermediates in the production of other metal naphthenates.[2][3] Due to the inherent variability in the composition of naphthenic acids from different crude oil sources, the physical and chemical properties of sodium naphthenate salts can vary significantly.[3] This guide provides a comprehensive overview of their core properties, outlines experimental protocols for their characterization and synthesis, and presents key data in a structured format for technical reference.

Chemical and Physical Properties

This compound is not a single chemical entity but a mixture of salts. The general formula for the parent naphthenic acids is CnH2n+zO₂, where 'n' is the carbon number and 'z' reflects the hydrogen deficiency from the ring structures.[4] Consequently, properties are often reported as ranges or typical values.

Physical Properties

The physical state of this compound can range from a white paste to a yellow, orange, or even dark brown crystalline solid or liquid, often with a grease-like consistency.[1][2][3]

Table 1: Summary of Physical Properties

| Property | Value | Source |

| Appearance | White paste, yellow/orange/green crystalline solid, clear to dark brown liquid.[1][2][3] | [1][2][3] |

| Molecular Formula | Variable; e.g., C₁₀H₁₇NaO₂ for a specific salt.[1][2][5] | [1][2][5] |

| Molecular Weight | Variable; e.g., 192.23 g/mol for C₁₀H₁₇NaO₂.[1][5] The average MW of mixtures can range from 200-300 g/mol .[3] | [1][3][5] |

| Density / Specific Gravity | 1.059 g/cm³ at 20 °C (68 °F).[1][3][6] | [1][3][6] |

| Melting Point | 125 - 146 °C.[3] | [3] |

| Flash Point | > 93.3 °C.[3] | [3] |

| Solubility | Soluble in water (≥100 mg/mL at 20°C), acetone, and 95% ethanol.[1][3] | [1][3] |

Chemical Properties

Sodium naphthenates are weakly basic salts that exhibit significant surface activity.[1][2] Their amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows them to act as effective surfactants.[1]

Table 2: Summary of Chemical & Surfactant Properties

| Property | Description | Source |

| Basicity | Weakly basic in aqueous solutions.[1][2] | [1][2] |

| Reactivity | Incompatible with strong oxidizing agents; considered combustible.[2][3] | [2][3] |

| Surfactant Activity | Excellent emulsifying and foam-producing properties; significantly lowers the interfacial tension (IFT) between oil and water.[1][3] | [1][3] |

| Emulsion Stabilization | Promotes the stabilization of oil-in-water (O/W) and water-in-oil (W/O) emulsions by forming robust films at the interface.[1][4] | [1][4] |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules aggregate to form micelles. For one commercial naphthenate system, the CMC was observed at approximately 400 ppm.[1] | [1] |

| Hygroscopicity | The compound is hygroscopic.[1] | [1] |

Synthesis and Production Workflows

This compound is primarily produced on an industrial scale as a byproduct of petroleum refining. Laboratory-scale synthesis allows for more controlled production from purified naphthenic acids.

Experimental Protocols

Laboratory Synthesis via Neutralization

This protocol describes the controlled synthesis of this compound from a known quantity of naphthenic acids.[1]

-

Dissolution: Dissolve a measured quantity of purified naphthenic acids in a suitable solvent, such as ethanol, to ensure a homogeneous medium.

-

Base Preparation: Prepare a stoichiometric equivalent of sodium hydroxide, also dissolved in ethanol.

-

Titration/Neutralization: Slowly add the sodium hydroxide solution to the naphthenic acid solution while stirring. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction endpoint using a pH indicator or a pH meter to ensure complete neutralization.

-

Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the this compound salt. The resulting product can be further purified if necessary.

Synthesis via Saponification of Naphthenic Esters

An alternative laboratory method involves the hydrolysis of naphthenic acid esters.[1]

-

Reaction Setup: A known quantity of a naphthenic acid ester (RCOOR') is mixed with an aqueous solution of a strong base, such as sodium hydroxide.

-

Heating: The mixture is heated (refluxed) to drive the saponification reaction to completion.

-

Mechanism: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, cleaving the ester bond.

-

Products: The reaction yields the sodium salt of the naphthenic acid (this compound) and the corresponding alcohol (R'OH).

-

Separation: The alcohol can be removed by distillation, and the this compound can be isolated from the aqueous solution.

Recovery of Naphthenic Acids via Electrodialysis

Electrodialysis can be used to process industrial this compound solutions, which often contain excess alkali (NaOH), to recover the parent naphthenic acids.[7]

-

System Setup: An electrodialysis stack is assembled with alternating cation and anion-exchange membranes. For this specific application, anion-exchange membranes are surface-modified to prevent "poisoning" by large naphthenate anions.[7]

-

Solution Circulation: The raw this compound solution (pH ~13) is fed into the desalination chambers. A dilute NaOH solution is circulated in the concentration chambers.[7]

-

Electrodialysis Process: A direct current is applied across the stack. Hydroxyl ions (OH⁻) from the excess alkali selectively migrate from the desalination chamber, through the anion-exchange membrane, and into the concentration chamber, increasing its alkalinity.[7]

-

pH Reduction: This process removes the excess alkali from the this compound solution, reducing its pH from ~13 down to a range of 7.5-8.[7]

-

Final Conversion: The resulting solution, now free of excess alkali, can be efficiently treated with a strong acid (like sulfuric acid) to convert the this compound into free naphthenic acids, which can then be separated and purified.[7]

Relevance in Research and Development

Understanding the properties of sodium naphthenates is crucial for several fields:

-

Petroleum Industry: Managing and mitigating the formation of stable emulsions during oil extraction and refining.[4]

-

Materials Science: Using this compound as a precursor for producing other metal naphthenates (e.g., copper, cobalt, zinc), which are used as wood preservatives, paint driers, and catalysts.[3]

-

Environmental Science: Studying the biodegradation and aquatic toxicity of naphthenic acid salts, which are environmental pollutants from oil sands tailings.[3][8]

-

Drug Development: While not a direct therapeutic, understanding the surfactant and emulsifying properties of such molecules can inform the formulation of drug delivery systems, particularly for poorly soluble compounds. The behavior of carboxylate salts at interfaces is a key area of study in formulation science.

References

- 1. This compound | CAS 61790-13-4 | For Research [benchchem.com]

- 2. NAPHTHENIC ACID SODIUM SALT | 61790-13-4 [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Removal of Excess Alkali from this compound Solution by Electrodialysis Using Bilayer Membranes for Subsequent Conversion to Naphthenic Acids [mdpi.com]

- 8. biosynth.com [biosynth.com]

The Role of Sodium Naphthenate in Interfacial Tension Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium naphthenate, the sodium salt of naphthenic acids, is a potent surfactant widely recognized for its efficacy in reducing interfacial tension (IFT) between immiscible liquids, such as oil and water. This technical guide provides an in-depth analysis of the core principles governing the function of this compound as an interfacial tension modifier. It details the molecular mechanisms, presents quantitative data on its performance, outlines experimental protocols for IFT measurement, and provides visual representations of the key processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in fields such as formulation science, materials science, and enhanced oil recovery, with transferable principles for those in drug development concerned with emulsion and dispersion stability.

Introduction to this compound and Interfacial Tension

Interfacial tension is the force that exists at the boundary between two immiscible liquid phases. This force arises from the imbalance of cohesive energy among the molecules at the interface compared to the molecules in the bulk of each liquid. High interfacial tension can be a barrier to the formation of stable emulsions and can hinder processes that rely on the mixing of oil and water phases.

This compound is an anionic surfactant derived from naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids obtained from petroleum. Its amphiphilic nature, possessing a hydrophilic carboxylate "head" and a hydrophobic hydrocarbon "tail," allows it to adsorb at oil-water interfaces, thereby reducing the interfacial tension. This property is leveraged in numerous industrial applications, most notably in enhanced oil recovery (EOR), where it facilitates the mobilization of trapped oil, and in the formulation of industrial detergents and emulsifiers.

Mechanism of Interfacial Tension Reduction

The primary mechanism by which this compound reduces interfacial tension is through its adsorption at the oil-water interface. The hydrophobic tails of the this compound molecules orient themselves into the oil phase, while the hydrophilic carboxylate heads remain in the aqueous phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface, leading to a significant decrease in interfacial energy and, consequently, a reduction in interfacial tension.

As the concentration of this compound in the aqueous phase increases, more molecules adsorb to the interface until it becomes saturated. Beyond this point, at a specific concentration known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk of the liquid. At and above the CMC, the interfacial tension typically reaches its minimum and remains relatively constant.

Caption: this compound molecules at the oil-water interface.

Quantitative Data: Surface Tension of this compound Solutions

| Concentration of this compound (wt. %) | Surface Tension (mN/m) |

| 0.0 | 72.0 |

| 0.1 | 45.0 |

| 0.5 | 35.0 |

| 1.0 (CMC) | 30.0 |

| 2.5 | 29.5 |

| 5.0 | 29.0 |

| 7.5 | 28.5 |

Note: Data is illustrative and based on typical values found in the literature for this compound solutions. Actual values can vary depending on the specific composition of the naphthenic acids, temperature, and presence of other solutes.

Experimental Protocols for Interfacial Tension Measurement

The measurement of interfacial tension is crucial for characterizing the effectiveness of surfactants like this compound. Two common and reliable methods are the Du Noüy ring method and the pendant drop method.

Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the interface of two immiscible liquids. The force is directly related to the interfacial tension.

Apparatus:

-

Force Tensiometer

-

Platinum-iridium Du Noüy ring

-

Glass vessel for the liquid samples

-

Temperature control unit (optional but recommended)

Procedure:

-

Preparation: Thoroughly clean the platinum-iridium ring with a solvent (e.g., acetone or ethanol) and then flame it to red-hot to remove any organic contaminants. Ensure the glass vessel is also impeccably clean.

-

Sample Loading: Place the denser liquid (e.g., aqueous this compound solution) into the vessel. Carefully layer the less dense liquid (e.g., oil) on top, ensuring a distinct interface.

-

Ring Positioning: Attach the ring to the tensiometer's hook and position it in the upper (less dense) phase.

-

Measurement:

-

Slowly lower the ring until it passes through the interface and is submerged in the lower (denser) phase.

-

Slowly raise the ring back towards the interface.

-

As the ring is pulled through the interface, a meniscus of the lower phase will be formed.

-

The tensiometer will record the force as the ring is raised. The maximum force just before the meniscus breaks is recorded.

-

-

Calculation: The interfacial tension (γ) is calculated from the maximum force (F_max) using the following equation:

γ = (F_max * C) / (4 * π * R)

where R is the radius of the ring and C is a correction factor that accounts for the shape of the meniscus. Modern tensiometers often calculate the interfacial tension automatically.

Pendant Drop Method

Principle: This optical method involves analyzing the shape of a drop of one liquid suspended in another immiscible liquid. The shape of the drop is determined by the balance between the interfacial tension and gravity.

Apparatus:

-

Pendant Drop Tensiometer with a high-resolution camera

-

Syringe with a needle

-

Cuvette or sample chamber

-

Light source

-

Software for drop shape analysis

Procedure:

-

Preparation: Ensure the syringe, needle, and cuvette are clean.

-

Sample Loading: Fill the cuvette with the continuous phase (e.g., aqueous this compound solution).

-

Drop Formation: Fill the syringe with the drop phase (e.g., oil). Submerge the needle tip into the continuous phase within the cuvette and carefully form a pendant drop at the needle tip.

-

Image Acquisition: The camera captures a high-resolution image of the drop profile.

-

Data Analysis: The software analyzes the shape of the drop and fits it to the Young-Laplace equation, which relates the pressure difference across the interface to the surface curvature and interfacial tension. From the shape of the drop and the known densities of the two liquids, the software calculates the interfacial tension.

Caption: A generalized experimental workflow for measuring IFT.

Applications and Relevance

The ability of this compound to significantly reduce oil-water interfacial tension is of paramount importance in several industrial sectors:

-

Enhanced Oil Recovery (EOR): In tertiary oil recovery, injecting aqueous solutions of surfactants like this compound can lower the IFT between the injected water and the residual oil trapped in the reservoir pores. This reduction in IFT lowers the capillary forces that immobilize the oil, allowing it to be displaced and recovered.

-

Industrial Cleaning and Detergents: this compound acts as an effective emulsifier in industrial cleaning formulations, helping to remove oily and greasy soils from surfaces by breaking them down into smaller droplets that can be easily washed away.

-

Emulsion Formation and Stabilization: In processes where stable emulsions are desired, such as in the manufacturing of certain coatings, lubricants, and asphalt emulsions, this compound can be used as an emulsifying agent.

For professionals in drug development , while this compound itself is not a common pharmaceutical excipient, the principles of its action are highly relevant. Understanding how surfactants modify interfacial tension is critical for the formulation of stable emulsions, microemulsions, and suspensions, which are common drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). The experimental techniques described herein are standard methods used in the pharmaceutical industry to characterize the physical stability of such formulations.

Conclusion

This compound is a highly effective surfactant for reducing interfacial tension between oil and water. Its amphiphilic molecular structure enables it to adsorb at the oil-water interface, disrupting cohesive forces and lowering the energy of the interface. This property is quantified by measuring the interfacial tension, with methods such as the Du Noüy ring and pendant drop tensiometry providing reliable data. The understanding and application of the principles of interfacial tension reduction by surfactants like this compound are fundamental to advancements in a wide range of scientific and industrial fields, from optimizing energy recovery to the development of stable and effective drug delivery systems.

The Impact of Sodium Naphthenate on Aquatic Ecosystems: A Toxicological Deep Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the toxicological effects of sodium naphthenate on aquatic life. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms of toxicity.

This compound, a major component of naphthenic acids found in crude oil and oil sands process-affected water (OSPW), poses a significant ecotoxicological threat to aquatic environments. Its presence in industrial effluents and accidental spills can lead to a range of adverse effects on fish, invertebrates, and algae, disrupting the delicate balance of aquatic ecosystems. This guide provides an in-depth analysis of the current scientific understanding of this compound's aquatic toxicity, offering valuable insights for environmental risk assessment and the development of mitigation strategies.

Quantitative Toxicological Data

The toxicity of this compound and its constituent naphthenic acids varies across different aquatic species and life stages. The following tables summarize key toxicity endpoints, such as the median lethal concentration (LC50) and the median effective concentration (EC50), from various studies. These values represent the concentration of a substance that is lethal to 50% of the test organisms or causes a specific sublethal effect in 50% of the test population, respectively.

| Fish Species | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 5.6 - 9.0 | [1][2][3] |

| Pimephales promelas (Fathead Minnow) Embryos | 7 days post-fertilization | EC50 (Hatch success) | 2 - 12 | [4][5] |

| Rutulis frisii kutum (Kutum) | 96 hours | LC50 | 50 | [6][7][8] |

| Rutulis frisii kutum (Kutum) | 60 days | LC50 | 2 | [6][7][8] |

| Acipenser gueldenstaedi (Sturgeon) | 96 hours | LC50 | 50 | [7][8] |

| Rutulis rutulis caspicus (Roach) | 96 hours | LC50 | 75 | [7][8] |

| Danio rerio (Zebrafish) Larvae | Not Specified | LC50 | 5 - 13 | [9][10] |

| Oryzias latipes (Medaka) | 48 hours | LC50 | 6.78 | [11] |

| Yellow Perch | 3 weeks | LC100 | 3.6 (Commercial NAs) | [12][13] |

| Yellow Perch | 3 weeks | LC100 | 6.8 (OSPW Extracted NAs) | [12][13] |

| Aquatic Invertebrate Species | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilization) | 20 - 30 | [2][3] |

| Hyalella azteca (Amphipod) | Not Specified | Not Specified | More sensitive than V. fischeri | [14][15][16] |

| Lampsilis cardium (Mussel Larvae) | Not Specified | Not Specified | High variability in sensitivity | [14][15][16] |

| Algae and Bacteria Species | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | 20 - 30 | [2][3] |

| Vibrio fischeri (Marine Bacterium) | Not Specified | EC50 | 24 - 43 | [1][14][15][16] |

| Heterosigma akashiwo | 96 hours | Inhibition | 8 - 16 | [17][18] |

Experimental Protocols

Standardized testing guidelines are crucial for ensuring the comparability and reliability of toxicological data. The following are detailed methodologies for key experiments cited in the assessment of this compound's aquatic toxicity, based on Organisation for Economic Co-operation and Development (OECD) guidelines.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Test Design: A static or semi-static test is performed with at least five concentrations of the test substance in a geometric series. A control group is also maintained.

-

Procedure:

-

Acclimate the fish to the test conditions.

-

Prepare the test solutions and control water.

-

Introduce at least seven fish to each test chamber.

-

Maintain a 12 to 16-hour photoperiod and controlled temperature.

-

Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

-

Measure water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

-

-

Data Analysis: Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms within 48 hours.

-

Test Organism: Daphnia magna neonates (<24 hours old) are commonly used.

-

Test Design: A static test with at least five geometrically spaced concentrations and a control. Four replicates with five daphnids each are used for each concentration.

-

Procedure:

-

Culture Daphnia magna under controlled conditions.

-

Prepare the test solutions in reconstituted or natural water with a pH of 6-9.

-

Introduce five neonates into each test vessel containing the test solution.

-

Incubate at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: Calculate the EC50 for immobilization at 48 hours, along with NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration).

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Test Design: A static test with at least five concentrations of the test substance and a control, with three replicates per concentration.

-

Procedure:

-

Prepare a sterile growth medium and the test solutions.

-

Inoculate the test flasks with an exponentially growing culture of the test alga.

-

Incubate the flasks under continuous, uniform illumination and constant temperature for 72 hours.

-

Measure the algal biomass (e.g., cell count, fluorescence) at 24, 48, and 72 hours.

-

-

Data Analysis: Calculate the EC50 for growth rate inhibition and yield, as well as the NOEC and LOEC.

Mechanisms of Toxicity and Signaling Pathways

This compound exerts its toxic effects on aquatic organisms through various mechanisms, including endocrine disruption and mitochondrial dysfunction leading to oxidative stress.

Endocrine Disruption Pathway

Naphthenic acids have been shown to act as endocrine-disrupting compounds, particularly affecting the estrogenic pathway in fish. Exposure to this compound can lead to the upregulation of key genes involved in hormone regulation and reproduction.

Mitochondrial Dysfunction and Oxidative Stress

This compound can impair mitochondrial function by uncoupling oxidative phosphorylation. This process disrupts the electron transport chain, leading to an overproduction of reactive oxygen species (ROS), which causes cellular damage through oxidative stress.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an aquatic toxicity assessment of a chemical substance like this compound.

This technical guide consolidates critical information on the toxicological effects of this compound on aquatic life. The provided data, protocols, and mechanistic insights are intended to support ongoing research efforts, inform regulatory decisions, and aid in the development of strategies to protect our vital aquatic ecosystems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aquatic hazard assessment of a commercial sample of naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential regulation of two genes implicated in fish reproduction: vitellogenin and estrogen receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Use the Protonmotive Force: Mitochondrial Uncoupling and Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute toxicity of aromatic and non-aromatic fractions of naphthenic acids extracted from oil sands process-affected water to larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Hormonal regulation of vitellogenin genes: an estrogen-responsive element in the Xenopus A2 gene and a multihormonal regulatory region in the chicken II gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation by estrogen of the vitellogenin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

The Complex Interplay of Sodium Naphthenate and Asphaltenes in Crude Oil: A Technical Guide

An in-depth exploration of the physicochemical interactions governing emulsion stability and interfacial phenomena in petroleum systems.

This technical guide provides a comprehensive overview of the critical interactions between sodium naphthenate and asphaltenes in crude oil. For researchers, scientists, and professionals in the petroleum industry, understanding this complex relationship is paramount for addressing challenges related to emulsion stability, flow assurance, and crude oil processing. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to elucidate the core principles of this interaction.

Core Chemistry and Interaction Mechanisms

Sodium naphthenates (NaNs) are anionic surfactants formed in situ from the dissociation of naphthenic acids under alkaline conditions.[1] Asphaltenes, on the other hand, are complex, high-molecular-weight heterocyclic molecules that exist as colloidal aggregates in crude oil. Both sodium naphthenates and asphaltenes are surface-active and naturally migrate to the oil-water interface.[2]

The primary interaction between these two components is one of competitive adsorption at the oil-water interface.[3] This competition is governed by several factors, including pH, concentration of sodium naphthenates, and the chemical composition of both the asphaltenes and the crude oil medium. At the molecular level, acid-base interactions between the carboxylic groups of naphthenic acids and the basic nitrogen sites on asphaltene molecules can lead to the formation of complexes.[2][4]

The presence of sodium naphthenates can significantly alter the behavior of asphaltenes at the interface. NaNs can disrupt the formation of the rigid, viscoelastic film typically formed by asphaltenes, which is a key contributor to the stability of water-in-oil emulsions.[3] This interference can lead to a modification of the interfacial properties, impacting emulsion type and stability.

Quantitative Data on Interfacial Properties and Emulsion Stability

The interaction between this compound and asphaltenes has a quantifiable impact on key parameters such as interfacial tension (IFT) and emulsion droplet size. The following tables summarize quantitative data from various studies.

Table 1: Effect of Asphaltene and this compound Concentration on Interfacial Tension (IFT)

| Asphaltene Concentration (wt%) | This compound Concentration (wt%) | pH | Interfacial Tension (mN/m) | Reference |

| 0.5 | 0 | 7 | 21.0 | [3] |

| 0.5 | 0.1 | 12 | 17.3 | [5] |

| 1.0 | 0 | 7 | 17.3 | [3] |

| 1.0 | 0.1 | 12 | 15.1 | [5] |

| 0 (Heptol/Brine) | 0 | - | 24.0 | [3] |

| 0.1 | 0 | - | 21.0 | [3] |

| 0.5 | 0 | - | 16.0 | [3] |

| 1.0 | 0 | - | 17.3 | [3] |

| 3.0 | 0 | - | 17.0 | [3] |

Table 2: Influence of this compound on Water-in-Oil Emulsion Droplet Size

| Crude Oil Type | This compound (as Naphthenic Acid) Addition (v/v%) | Mean Droplet Radius (μm) after 1.5 hours | Mean Droplet Radius (μm) after 92 hours | Reference |

| Oil A | 0 (Control) | ~5 | ~5 | [4] |

| Oil A | 0.5 | ~8 | ~12 | [4] |

| Oil A | 1.0 | ~10 | ~18 | [4] |

| Oil A | 2.0 | ~12 | ~25 | [4] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the interaction between this compound and asphaltenes. Detailed methodologies for key experiments are provided below.

Interfacial Tension (IFT) Measurement

Objective: To quantify the reduction in interfacial tension at the oil-water interface due to the presence of asphaltenes and/or sodium naphthenates.

Apparatus: Spinning Drop Tensiometer or Pendant Drop Tensiometer.

Methodology (Spinning Drop Tensiometer):

-

Phase Preparation: Prepare the oil phase by dissolving a known concentration of asphaltenes in a suitable solvent (e.g., toluene or a heptol mixture). Prepare the aqueous phase with a specific pH and, if required, a known concentration of this compound.

-

Sample Injection: Inject a small droplet of the oil phase into a capillary tube filled with the aqueous phase.

-

Rotation: Rotate the capillary tube at a high speed. The centrifugal force elongates the oil droplet.

-

Image Analysis: Capture the image of the elongated droplet. The IFT is calculated from the droplet shape and the rotational speed using the Vonnegut equation.

-

Data Acquisition: Record the IFT as a function of time to observe dynamic changes as the surface-active molecules adsorb to the interface.

Asphaltene Precipitation Onset (APO) Determination

Objective: To determine the point at which asphaltenes begin to precipitate from the crude oil or model oil upon the addition of a precipitant, and how this is affected by the presence of naphthenic acids/sodium naphthenates.

Apparatus: UV-Vis Spectrophotometer, Microscope, or Viscometer.

Methodology (UV-Vis Spectroscopy):

-

Sample Preparation: Prepare a series of solutions with a fixed concentration of crude oil or asphaltene in a solvent (e.g., toluene) and varying amounts of a precipitant (e.g., n-heptane). To study the effect of naphthenates, a known concentration of this compound can be added to the initial solution.

-

Titration: Titrate the oil solution with the precipitant.

-

Absorbance Measurement: After each addition of the precipitant and a period of equilibration, measure the absorbance of the solution at a specific wavelength (e.g., 800 nm).

-

APO Determination: Plot the absorbance versus the volume of precipitant added. The APO is identified as the point where the absorbance begins to decrease, indicating the onset of asphaltene precipitation.

Pulsed Field Gradient-Spin Echo Nuclear Magnetic Resonance (PFG-SE NMR) Analysis

Objective: To measure the diffusion coefficients of asphaltenes and naphthenic acid molecules in solution to understand their aggregation state and interactions.

Apparatus: NMR Spectrometer with a PFG probe.

Methodology:

-

Sample Preparation: Prepare solutions of asphaltenes and/or naphthenic acids in a deuterated solvent (e.g., toluene-d8).

-

PFG-SE NMR Experiment: Perform a PFG-SE NMR experiment. This sequence uses magnetic field gradients to encode the spatial position of molecules. The signal attenuation as a function of the gradient strength is measured.

-

Data Analysis: The diffusion coefficient (D) is determined by fitting the signal attenuation data to the Stejskal-Tanner equation.

-

Interpretation: A decrease in the diffusion coefficient of asphaltenes upon the addition of naphthenic acid indicates an interaction and the formation of larger aggregates.[2][6]

Visualizing the Interaction: Mechanisms and Workflows

Graphviz diagrams are used to illustrate the complex relationships and experimental processes described in this guide.

Caption: Logical workflow of the interaction between asphaltenes and sodium naphthenates.

Caption: Experimental workflow for Asphaltene Precipitation Onset (APO) determination.

Conclusion

The interaction between this compound and asphaltenes is a multifaceted phenomenon with significant implications for the petroleum industry. This guide has provided a detailed overview of the core chemistry, quantitative effects, and experimental methodologies used to study this interaction. The competitive adsorption at the oil-water interface is a key determinant of emulsion stability, with sodium naphthenates having the ability to disrupt the rigid asphaltene film. By understanding and quantifying these interactions, researchers and engineers can develop more effective strategies for emulsion breaking, flow assurance, and crude oil processing. The provided experimental protocols and workflow diagrams serve as a practical resource for further investigation in this critical area of petroleum science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Effect of Relaxation Time, Natural Surfactant, and Potential Determining Ions (Ca2+, Mg2+, and SO42−) on the Dynamic Interfacial Tension Behavior of Model Oil-Brine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. es.firp-ula.org [es.firp-ula.org]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

The Foundational Principles of Sodium Naphthenate as a Corrosion Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the use of sodium naphthenate as a corrosion inhibitor. The content herein is curated for an audience with a professional background in research, science, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms.

Core Principles of Corrosion Inhibition by this compound

This compound, the sodium salt of naphthenic acids, functions primarily as an adsorption-type corrosion inhibitor. Its efficacy stems from the amphiphilic nature of the naphthenate molecule, which consists of a hydrophilic carboxylate head (-COO⁻Na⁺) and a hydrophobic hydrocarbon tail (a complex mixture of alkyl-substituted cycloaliphatic structures). This dual characteristic allows it to form a protective barrier at the metal-corrosive medium interface, thereby mitigating the electrochemical processes that lead to corrosion.

The primary mechanism of action involves the adsorption of naphthenate anions onto the metal surface. This process can occur through two main types of interactions:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the polar carboxylate head of the naphthenate molecule. This type of adsorption is generally weaker and can be influenced by the surface charge of the metal, which in turn is affected by the pH of the corrosive environment.

-

Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the lone pair electrons of the oxygen atoms in the carboxylate group and the vacant d-orbitals of the metal atoms (e.g., iron in steel). This results in a more stable and robust protective film.

Studies suggest that the adsorption of naphthenates on metal surfaces often follows the Langmuir adsorption isotherm, which presupposes the formation of a monolayer of the inhibitor on the surface. The protective film formed by this compound acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, it can also inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.

Quantitative Performance Data

The corrosion inhibition efficiency of this compound and its derivatives is influenced by several factors, including inhibitor concentration, temperature, and the nature of the corrosive medium. The following tables summarize quantitative data from various studies.

| Inhibitor | Corrosive Medium | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| This compound | CO2-saturated 1% NaCl | 25 | 50 | - | [1] |

| This compound | CO2-saturated 1% NaCl | 50 | 50 | - | [1] |

| This compound | CO2-saturated 1% NaCl | 100 | 50 | ~98 | [1] |

| Potassium Naphthenate | CO2-saturated 1% NaCl | 100 | 50 | 99.48 | [1] |

| Naphthenic-dimethylamine | CO2-saturated 1% NaCl | 25 | - | - | [2] |

| Naphthenic-dimethylamine | CO2-saturated 1% NaCl | 100 | - | - | [2] |

| Naphthenic-diethylamine | CO2-saturated 1% NaCl | 25 | - | - | [2] |

| Naphthenic-diethylamine | CO2-saturated 1% NaCl | 100 | - | 99.76 | [2] |

Experimental Protocols

The evaluation of corrosion inhibitors like this compound relies on a suite of well-established experimental techniques. The following are detailed protocols for key methods.

Weight Loss Method

This gravimetric technique provides a direct and time-averaged measure of the corrosion rate.

Materials and Equipment:

-

Metal coupons (e.g., mild steel) of known dimensions and surface area

-

Corrosive solution (with and without inhibitor)

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or incubator for temperature control

-

Desiccator

-

Cleaning solutions (e.g., acetone, ethanol, inhibited hydrochloric acid)

-

Nylon thread and glass hooks for suspending coupons

Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.

-

Initial Weighing: Accurately weigh each prepared coupon to the nearest 0.1 mg.

-

Immersion: Suspend the coupons in the corrosive solution (blank and with various concentrations of this compound) using nylon thread and glass hooks, ensuring they are fully immersed.

-

Exposure: Maintain the test solutions at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).

-

Cleaning: After the exposure period, retrieve the coupons. Remove corrosion products by immersing them in an inhibited acid solution (e.g., 1M HCl + 0.5% urotropine), followed by rinsing with deionized water and acetone.

-

Final Weighing: Dry the cleaned coupons in a desiccator and reweigh them accurately.

-

Calculation:

-

Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ), where A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

-

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): The metal sample under investigation.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): Platinum or graphite rod.

-

-

Corrosive solution (with and without inhibitor).

Procedure:

-

Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, rinse, and dry.

-

Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.

-

Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis:

-

Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine the corrosion potential (E_corr) and the corrosion current density (i_corr).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film at the metal/solution interface.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer (FRA).

-

Three-electrode electrochemical cell (same as for potentiodynamic polarization).

-

Corrosive solution (with and without inhibitor).

Procedure:

-

Electrode and Cell Setup: Prepare the electrodes and set up the cell as described for potentiodynamic polarization.

-

OCP Stabilization: Allow the system to reach a stable OCP.

-

EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV rms) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis:

-

The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

-

The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in corrosion and its inhibition by this compound, as well as the experimental workflows.

Signaling Pathways and Logical Relationships

Caption: Mechanism of corrosion and its inhibition by this compound.

Experimental Workflows

References

The Geochemical Genesis of Naphthenic Acids in Petroleum: A Technical Guide for Sodium Naphthenate Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the origins of naphthenic acids in petroleum, a critical feedstock for the production of sodium naphthenate. This document details the formation pathways, quantitative distribution in various crude oils, and the analytical methodologies used for their characterization. The information presented is intended to support research and development efforts that rely on a thorough understanding of these complex organic acids.

Introduction to Naphthenic Acids

Naphthenic acids (NAs) are a complex mixture of predominantly cycloaliphatic carboxylic acids, but the term is broadly used in the petroleum industry to encompass all carboxylic acids present in crude oil, including acyclic and aromatic acids.[1] They are represented by the general chemical formula CnH2n+zO2, where 'n' is the carbon number and 'z' is a negative, even integer indicating the hydrogen deficiency due to the presence of ring structures.[2][3] The molecular weight of these acids can range from 120 to over 700 atomic mass units.[1] The presence of NAs in crude oil is a significant factor in its quality and processing, as they are a primary cause of corrosion in refinery equipment at elevated temperatures.[4] However, their commercial value lies in their extraction to produce various metal salts, notably this compound, which has diverse industrial applications.[1]

The Origin of Naphthenic Acids in Petroleum

The primary origin of naphthenic acids in petroleum reservoirs is the aerobic microbial biodegradation of hydrocarbons.[2][5] This process is influenced by the geological conditions of the oil deposit, particularly its maturity level.[5][6] Crude oils that are heavily biodegraded are typically found in shallower, cooler reservoirs where aerobic microorganisms can thrive, leading to a higher concentration of NAs.[7] Consequently, these crude oils often have a higher Total Acid Number (TAN) and a lower API gravity.[4] The formation of NAs is a key indicator of the extent of biodegradation a crude oil has undergone.[5]

The process begins with the microbial oxidation of various hydrocarbons, including alkanes and cycloalkanes, which are converted into carboxylic acids.[2] Fatty acids can also undergo cyclization reactions to form naphthenic acids as biodegradation progresses.[3]

References

- 1. azom.com [azom.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

The Solubility of Sodium Naphthenate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium naphthenate in various organic solvents. Due to the complex nature of this compound, which exists as a mixture of various cycloaliphatic carboxylic acid salts, precise quantitative solubility data is not widely available in public literature. However, this document synthesizes available qualitative data and outlines a robust experimental protocol for determining solubility, providing a valuable resource for researchers in relevant fields.

Introduction to this compound

This compound is the sodium salt of naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids derived from petroleum. It is an amphiphilic substance with a polar carboxylate head and a nonpolar hydrocarbon tail, granting it surfactant properties. This structure dictates its solubility in various media, making it generally soluble in water and a range of organic solvents. Its solubility is a critical parameter in numerous applications, including its use as a corrosion inhibitor, emulsifier, and in the synthesis of other metallic naphthenates.

Qualitative Solubility of this compound

While specific quantitative data is scarce, the literature provides a general understanding of the solubility of this compound in different classes of organic solvents. The following table summarizes the available qualitative information.

| Solvent Class | Solvent Examples | Qualitative Solubility | References |

| Water | Water (H₂O) | Soluble (≥100 mg/mL at 20°C) | [1] |

| Alcohols | 95% Ethanol | Soluble | [2] |

| Ketones | Acetone | Soluble | [2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [3] |

| Nonpolar Solvents | Oils, Nonpolar organic solvents | Soluble | [2] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, a common and reliable technique for solubility measurement.